1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride
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Overview
Description
1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2S and a molecular weight of 295.27 g/mol. This compound is known for its unique structure, which includes a thiophene ring, a cyclopropyl group, and a piperazine moiety. It is commonly used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride typically involves multiple steps, starting with the preparation of the thiophene derivative. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the formation of the piperazine ring. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the study of organic synthesis, medicinal chemistry, and material science. The compound is also used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride is unique due to its specific structural features. Similar compounds include other piperazine derivatives and thiophene-containing molecules. the presence of the cyclopropyl group sets it apart from these compounds, giving it distinct chemical and biological properties.
Comparison with Similar Compounds
Piperazine derivatives
Thiophene-containing molecules
Cyclopropyl-containing compounds
This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and reactivity allow for a wide range of uses, making it an important compound in the field of chemistry.
Properties
IUPAC Name |
1-[[(1R,2R)-2-thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H/t10-,11+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJXOVYRIGMYCN-IREPQIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC2C3=CC=CS3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@@H]2C[C@H]2C3=CC=CS3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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